Product packaging for 4-Ethynyl-2,7-naphthyridine(Cat. No.:)

4-Ethynyl-2,7-naphthyridine

Cat. No.: B12859001
M. Wt: 154.17 g/mol
InChI Key: GABNPZPRQYVNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Ethynyl-2,7-naphthyridine is a high-purity, synthetic building block designed for advanced research and development. The 2,7-naphthyridine core is a diazanaphthalene scaffold of significant interest in medicinal chemistry, known for its diverse biological potential. This compound is functionally enriched with an ethynyl group at the 4-position, providing a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and [3+2] cycloaddition 'click' chemistry. This enables researchers to efficiently create complex molecular architectures for screening and optimization. The 2,7-naphthyridine scaffold is present in compounds investigated as inhibitors of various enzymatic targets. Recent studies highlight derivatives of this core structure as potential therapeutic agents, with research applications spanning the development of anticonvulsant and neurotropic agents , as well as MEK inhibitors for the investigation of abnormal cell growth . Furthermore, the structural motif is found in natural products and synthetic compounds evaluated for a range of other bioactivities, underscoring its utility as a privileged structure in drug discovery . Supplied for research purposes, this compound is ideal for constructing focused libraries, exploring structure-activity relationships (SAR), and developing novel chemical probes. Researchers in pharmaceutical chemistry and chemical biology can leverage this compound to access novel chemical space in their quest for new active molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2 B12859001 4-Ethynyl-2,7-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

4-ethynyl-2,7-naphthyridine

InChI

InChI=1S/C10H6N2/c1-2-8-5-12-7-9-6-11-4-3-10(8)9/h1,3-7H

InChI Key

GABNPZPRQYVNTQ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=CN=CC2=CN=C1

Origin of Product

United States

Synthetic Methodologies for 4 Ethynyl 2,7 Naphthyridine and Its Precursors

Strategies for Constructing the 2,7-Naphthyridine (B1199556) Skeleton

The 2,7-naphthyridine framework is one of six possible structural isomers of pyridopyridine, a class of bicyclic aromatic N-heterocycles. researchgate.netbenthamdirect.comthieme-connect.de A variety of synthetic routes have been developed to access this important scaffold, leveraging different starting materials and reaction cascades.

A predominant and classical strategy for building the 2,7-naphthyridine skeleton involves the use of appropriately substituted pyridine (B92270) derivatives. researchgate.netbenthamdirect.com These methods typically rely on cyclocondensation or intramolecular cyclization reactions, where a second pyridine ring is annulated onto the first. researchgate.netbenthamdirect.com These reactions form the new ring by establishing key carbon-carbon and carbon-nitrogen bonds, often driven by the strategic placement of reactive functional groups on the initial pyridine substrate. The versatility of this approach allows for the preparation of a wide array of 2,7-naphthyridine analogs by modifying the substituents on the pyridine precursor. researchgate.netbenthamdirect.com

Modern synthetic chemistry emphasizes efficiency, atom economy, and structural diversity, making tandem (or cascade) annulations and multi-component reactions (MCRs) powerful tools for constructing complex heterocyclic systems like 2,7-naphthyridines. rsc.orgrsc.orgnih.gov MCRs, in particular, allow for the formation of the naphthyridine core in a single pot by combining three or more starting materials, which simultaneously form multiple new bonds. rsc.orgrsc.orgresearchgate.net

For instance, a mild and efficient iodine-catalyzed three-component reaction has been described for the synthesis of certain naphtho rsc.orgacs.orgnaphthyridine derivatives. nih.gov This reaction involves an aromatic aldehyde, naphthalen-2-amine, and a heterocycloketone, showcasing the operational simplicity and good yields characteristic of MCRs. nih.gov Similarly, cascade annulation reactions have been developed that proceed through a sequence of reactions, such as a Michael addition followed by an intermolecular cascade, to build the fused ring system under metal-free conditions. nih.gov

Table 1: Examples of Multi-component Strategies for Naphthyridine Scaffolds

Reaction Type Reactants Catalyst/Conditions Product Scaffold
Three-component reaction Aromatic Aldehyde, Naphthalen-2-amine, Heterocycloketone Iodine Naphtho rsc.orgacs.orgnaphthyridine
Three-component domino reaction Arylglyoxal monohydrate, 5-Amino pyrazole/isoxazole, Indoles Acetic acid, 120 °C Pyrazole/isoxazole-fused naphthyridine

This table presents examples of multi-component and cascade reactions used to synthesize various naphthyridine-based scaffolds, illustrating the diversity of reactants and conditions. rsc.orgnih.govnih.gov

An alternative and elegant approach to the 2,7-naphthyridine scaffold involves the chemical rearrangement of other pre-formed heterocyclic systems. researchgate.netbenthamdirect.com Specifically, pyrrolo[3,4-c]pyridines, pyrano[3,4-c]pyridines, and thiopyrano[3,4-c]pyridines can serve as precursors. researchgate.netbenthamdirect.com Under appropriate reaction conditions, the atoms within these molecules can reorganize to form the more thermodynamically stable 2,7-naphthyridine ring system. This method is particularly useful for creating specific substitution patterns that might be difficult to achieve through direct cyclization methods. For example, a Smiles rearrangement has been successfully carried out in the 2,7-naphthyridine series, providing a novel pathway to 1-amino-3-oxo-2,7-naphthyridines, which are valuable intermediates for further functionalization. nih.gov

Dehydrogenative cycloaddition reactions represent a modern and atom-economical strategy for synthesizing aromatic systems. A rhodium-catalyzed [2 + 2 + 2] cycloaddition of substrates containing cyano, alkyne, and allene (B1206475) groups has been reported for the synthesis of dihydronaphthyridine scaffolds. acs.org This process is followed by a dehydrogenation step that leads to the fully aromatic naphthyridine ring. acs.orgnih.govacs.org This method allows for the direct construction of the unsaturated pyridine-containing core, which can then be converted to the desired naphthyridine derivatives. acs.orgnih.gov

Introduction of the Ethynyl (B1212043) Group at the C4 Position of the 2,7-Naphthyridine System

Once the 2,7-naphthyridine core is synthesized, the next critical step is the installation of the ethynyl moiety at the C4 position. This is typically achieved by starting with a precursor that has a suitable leaving group, such as a halogen, at the target position.

The Sonogashira reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is the premier method for introducing an ethynyl group onto a halogenated 2,7-naphthyridine precursor, such as 4-bromo- or 4-iodo-2,7-naphthyridine.

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle : A palladium(0) catalyst undergoes oxidative addition with the halogenated naphthyridine.

Copper Cycle : A copper(I) salt acts as a co-catalyst, reacting with the terminal alkyne in the presence of a mild base (typically an amine) to form a copper acetylide intermediate. wikipedia.orglibretexts.org

Transmetalation : The copper acetylide then transfers the alkyne group to the palladium complex.

Reductive Elimination : The final step is the reductive elimination from the palladium complex, which yields the 4-ethynyl-2,7-naphthyridine product and regenerates the palladium(0) catalyst. libretexts.org

The reaction is known for its reliability and tolerance of various functional groups and is typically carried out under mild conditions. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. organic-chemistry.org The choice of catalyst, ligands, base, and solvent can be optimized to achieve high yields. researchgate.net For example, Sonogashira couplings have been successfully applied to various brominated pyridine nuclei to generate the corresponding alkynyl-pyridines. soton.ac.uk

Table 2: Typical Conditions for Sonogashira Coupling

Aryl/Heteroaryl Halide Alkyne Palladium Catalyst Co-catalyst Base Solvent
4-Bromo-2,7-naphthyridine (precursor) Trimethylsilylacetylene (B32187) Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ CuI Et₃N or Piperidine THF or DMF
Aryl/Vinyl Bromide or Iodide Terminal Alkyne Pd(0) complex Cu(I) salt Amine (e.g., NEt₃) Organic Solvent

This table outlines generalized and specific conditions for the Sonogashira cross-coupling reaction, a key step in synthesizing ethynyl-substituted heteroaromatics. wikipedia.orgsoton.ac.uk

Ethynylation via Nucleophilic Substitution on Activated Naphthyridine Intermediates

The introduction of an ethynyl group at the C4 position of the 2,7-naphthyridine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, which proceed via a mechanism that involves the reaction of a nucleophilic organometallic species with an electrophilic, activated naphthyridine. The most prominent of these methods is the Sonogashira coupling. organic-chemistry.orgwikipedia.org

In this context, an "activated naphthyridine intermediate" is typically a 4-halo-2,7-naphthyridine (e.g., 4-chloro-, 4-bromo-, or 4-iodo-2,7-naphthyridine). The halogen atom serves as an excellent leaving group in the catalytic cycle, rendering the C4 position susceptible to coupling with a terminal alkyne. The reactivity of the halide precursor generally follows the order I > Br > Cl. wikipedia.org

The Sonogashira reaction employs a palladium catalyst, often in combination with a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction mechanism involves two interconnected catalytic cycles (see table below). The palladium cycle begins with the oxidative addition of the 4-halo-2,7-naphthyridine to a Pd(0) species. Concurrently, in the copper cycle, the terminal alkyne (such as trimethylsilylacetylene or ethynylbenzene) reacts with a copper(I) salt in the presence of the base to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-naphthyridine complex. The final step is reductive elimination from the resulting palladium complex, which yields the this compound product and regenerates the Pd(0) catalyst. wikipedia.org

Table 1: Key Components and Roles in Sonogashira Coupling

ComponentExample(s)Role in Reaction
Naphthyridine Substrate 4-Iodo-2,7-naphthyridine, 4-Bromo-2,7-naphthyridineElectrophilic partner, provides the naphthyridine core.
Alkyne Reagent Trimethylsilylacetylene, Phenylacetylene (B144264)Nucleophilic partner (after activation), source of the ethynyl group.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for the cross-coupling reaction.
Copper(I) Co-catalyst Copper(I) iodide (CuI)Activates the alkyne, facilitating transmetalation.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Deprotonates the terminal alkyne and neutralizes the hydrogen halide formed.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides the reaction medium.

While direct synthesis of this compound is not widely detailed, the successful Sonogashira coupling of various halo-substituted nitrogen heterocycles serves as a strong precedent. For instance, the coupling of 4-chloroquinazolines with terminal alkynes using Pd(PPh₃)₄ and CuI demonstrates the viability of this method for similar scaffolds. researchgate.net The regioselectivity is dictated by the position of the halide on the naphthyridine ring; for example, a 2-bromo-4-iodo-quinoline derivative selectively undergoes coupling at the more reactive iodide position. libretexts.org

Regioselective Functionalization Approaches for Substituted Naphthyridine Scaffolds

The synthesis of this compound is contingent upon the availability of a regioselectively functionalized precursor, namely a 4-halo-2,7-naphthyridine. Achieving substitution specifically at the C4 position of the 2,7-naphthyridine core is a synthetic challenge that can be addressed through several strategies.

One approach involves the construction of the naphthyridine ring from an already substituted pyridine precursor. For example, synthetic routes starting from substituted nicotinic acid derivatives can be designed to place a halogen or a group that can be converted to a halogen at the desired position during the ring-forming cyclization steps. researchgate.net

Alternatively, direct and regioselective functionalization of the pre-formed 2,7-naphthyridine scaffold can be employed. Directed ortho-metalation is a powerful technique. In a closely related system, 4-bromobenzo[c] beilstein-journals.orgd-nb.infonaphthyridine was shown to undergo regioselective metalation at the C5 position using a TMPMgCl·LiCl base (TMP = 2,2,6,6-tetramethylpiperidyl). beilstein-journals.orgd-nb.info This demonstrates that specific positions on the naphthyridine ring system possess differential acidity, which can be exploited by using tailored organometallic bases to achieve deprotonation at a specific site. Subsequent quenching of the resulting organometallic intermediate with an electrophilic halogen source (e.g., I₂, Br₂) would install the halide at the desired position. A PhD thesis has also described the regioselective organometallic functionalization of 2,7-naphthyridines, indicating the feasibility of such approaches. uni-muenchen.de

The electronic properties of the 2,7-naphthyridine ring influence its reactivity. The nitrogen atoms are electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack or metalation at specific positions. The positions alpha to the nitrogen atoms (C1, C3, C6, C8) are generally more electron-deficient and can be targets for functionalization, while C4 and C5 are also influenced by the bicyclic aromatic system.

Table 2: Comparison of Functionalization Strategies

StrategyDescriptionAdvantagesLimitations
Synthesis from Precursors Building the naphthyridine ring from a pre-functionalized pyridine or other acyclic starting material.Good control over substituent placement.Can involve longer synthetic sequences.
Directed Metalation Using a directing group or inherent acidity to achieve regioselective deprotonation, followed by quenching with an electrophile.High regioselectivity for late-stage functionalization.Requires specific bases and careful control of reaction conditions.
Direct Halogenation Direct reaction of the naphthyridine with a halogenating agent.Potentially the most direct route.Often suffers from a lack of regioselectivity, leading to mixtures of isomers.

The commercial availability of intermediates like 4-Iodo-2,7-naphthyridin-1(2H)-one suggests that reliable methods for the regioselective iodination of 2,7-naphthyridinone scaffolds have been developed. polycil.co.uksigmaaldrich.com Such precursors can then be further modified to introduce the ethynyl group.

Scalable Synthetic Protocols for this compound

The development of scalable synthetic protocols is crucial for producing sufficient quantities of this compound for extensive research or potential applications. While specific gram-scale syntheses of this exact compound are not prominently documented in public literature, the scalability of the key chemical transformations can be inferred from related studies.

The Sonogashira coupling is a robust reaction that has been successfully implemented on a large scale in industrial settings. Key considerations for scaling up this reaction include:

Catalyst Efficiency: Minimizing the loading of the expensive palladium catalyst is a primary goal. Highly efficient catalyst systems, sometimes utilizing specialized ligands, can be employed. Heterogeneous catalysts, such as palladium anchored on a solid support, can also facilitate product purification and catalyst recycling. mdpi.com

Reaction Conditions: Transitioning to milder reaction conditions (lower temperatures, safer solvents) is often necessary for large-scale operations.

Purification: Chromatographic purification, common in laboratory-scale synthesis, is often impractical for large quantities. Developing scalable workup and crystallization procedures is essential for isolating the final product in high purity.

Reports on the gram-scale synthesis of related heterocyclic structures provide a blueprint for potential scale-up. For instance, the Friedländer reaction for producing 1,8-naphthyridines has been successfully conducted on a gram scale in water, highlighting a move towards more sustainable and scalable processes. acs.org Furthermore, Sonogashira couplings have been explicitly reported on the gram scale for the synthesis of other functionalized heterocycles, such as C4-alkynylisoxazoles, demonstrating the industrial applicability of the core ethynylation reaction.

A hypothetical scalable synthesis of this compound would likely involve the large-scale preparation of a 4-halo-2,7-naphthyridine intermediate, followed by a carefully optimized, low-catalyst-loading Sonogashira coupling and a non-chromatographic purification procedure.

Reactivity and Chemical Transformations of 4 Ethynyl 2,7 Naphthyridine

Transformations Involving the Ethynyl (B1212043) Moiety

The terminal ethynyl group is the primary site of reactivity, participating in various cyclization and addition reactions to build intricate molecular frameworks.

The strategic placement of an ethynyl group on the naphthyridine scaffold enables its participation in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are valuable for creating polycyclic structures with potential biological activity. For instance, ethynyl-substituted aza-aromatics can undergo intramolecular [4+2] cycloaddition reactions to generate fused ring systems. nih.gov In the 2,7-naphthyridine (B1199556) series, functionalized precursors can be cyclized to form novel heterocyclic compounds such as furo[2,3-c]-2,7-naphthyridines and thieno[2,3-c]-2,7-naphthyridines. nih.gov This is achieved by first introducing a suitable substituent on the naphthyridine core which then reacts with the ethynyl group or a derivative thereof. For example, S-alkylated derivatives obtained from the reaction of 3-chloro-2,7-naphthyridines with ethyl 2-mercaptoacetate can be cyclized to yield the corresponding thieno[2,3-c]-2,7-naphthyridines. nih.gov

The ethynyl group of 4-ethynyl-2,7-naphthyridine can react with various electrophiles and nucleophiles. A notable example is the reaction with activated alkynes, such as dialkyl acetylenedicarboxylates. In a silver(I)-catalyzed [3+2] cycloaddition, N-amidonaphthyridin ylides react with these activated alkynes to produce tetracyclic ring-fused 1,6-naphthyridine (B1220473) and isoquinoline (B145761) derivatives. nih.gov This reaction proceeds through the in situ formation of an imide ylide which acts as a 1,3-dipole. nih.gov

The high electron density and reactivity of terminal alkynes make them suitable for a range of multicomponent reactions. researchgate.netnih.gov These reactions can involve various partners, including azides, sulfur compounds, aldehydes, amines, and isocyanides, to build diverse molecular scaffolds. nih.gov Furthermore, the naphthyridine ring itself can undergo nucleophilic substitution, where substituents on the core are displaced by nucleophiles, adding another layer of synthetic versatility. researchgate.netnih.govmdpi.com

Table 1: Examples of Reactions Involving the Ethynyl Moiety

Reactant(s) Reagent/Catalyst Product Type Reference
N-amidonaphthyridin ylide, Dialkyl acetylenedicarboxylate Silver(I) Fused Pyrazolo-naphthyridine nih.gov
Ethynyl[2.2]paracyclophane Cu(OAc)₂, Pyridine (B92270) Dimerized Cyclophane beilstein-journals.org

Oxidative cyclization reactions provide another powerful route for transforming the ethynyl group. Glaser coupling, a classic oxidative homocoupling of terminal alkynes using a copper(I) salt and an oxidant, can be employed to dimerize ethynyl-substituted naphthyridines, leading to larger, more complex architectures. beilstein-journals.org This methodology has been successfully applied to ethynyl[2.2]paracyclophanes to create novel diastereomeric dimers. beilstein-journals.org

Palladium-catalyzed oxidative cyclizations, which can utilize molecular oxygen as the terminal oxidant, represent a modern and sustainable approach. nih.gov While often applied to the cyclization of heteroatom nucleophiles onto olefins, the principles can be extended to alkyne systems. nih.gov Silver-catalyzed methodologies have also proven effective. For instance, a silver-catalyzed oxidative cyclization of 1,4-diynamide-3-ols with N-oxides has been developed for the synthesis of furan-4-carboxamide derivatives. nih.gov Such strategies could be adapted for this compound to generate novel fused furan-naphthyridine systems.

Functional Group Interconversions on the Naphthyridine Core and its Substituents

Beyond the reactivity of the ethynyl group, the naphthyridine core and its other substituents can be readily modified through various functional group interconversions. These transformations are crucial for fine-tuning the properties of the final molecule and for preparing advanced intermediates for further derivatization.

Common transformations include the oxidation of alkyl substituents, such as converting a methyl group into an aldehyde or a carboxylic acid. For example, the 7-methyl group of 2-acetylamino-7-methyl-1,8-naphthyridine can be oxidized to an aldehyde using selenium dioxide. researchgate.net Halogenation of the naphthyridine ring, followed by nucleophilic substitution, is a widely used strategy to introduce diverse functionalities. mdpi.com For example, naphthyridinones can be converted to chloro-naphthyridines using reagents like POCl₃, which then serve as precursors for amination or other substitution reactions. mdpi.comnih.gov Other standard functional group interconversions, such as the conversion of alcohols to halides or the transformation of amides to nitriles, are also applicable to the 2,7-naphthyridine system, allowing for broad synthetic exploration. vanderbilt.edu

Cascade and Domino Reactions Initiated or Influenced by the Ethynyl Group

The ethynyl group is an excellent initiator for cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. A silver-catalyzed domino reaction of ortho-alkynyl pyridines with anthranilic acid has been shown to produce polycyclic fused 1,7-naphthyridines in excellent yields. researchgate.net This process highlights how the alkyne can trigger a sequence of cyclization and condensation steps.

Domino reactions involving Morita-Baylis-Hillman (MBH) acetates with primary amines have been developed to synthesize highly substituted dihydronaphthyridines. mdpi.com Similarly, cascade transformations of ethynyl-substituted quinones with amidines can lead to complex polycyclic systems. nih.gov The synthesis of furo[2,3-c]-2,7-naphthyridine derivatives has also been achieved through a domino heterocyclization reaction. researchgate.net These examples underscore the capacity of the ethynyl group to orchestrate complex transformations, leading to diverse and valuable heterocyclic scaffolds from simple starting materials.

Table 2: Overview of Domino and Cascade Reactions

Initiating Moiety Reaction Partners Key Transformation Resulting Scaffold Reference
ortho-Alkynyl pyridine Anthranilic acid Silver-catalyzed domino reaction Fused 1,7-naphthyridine (B1217170) researchgate.net
MBH Acetate Primary Amine Sₙ2' displacement, SₙAr cyclization Dihydronaphthyridine mdpi.com
peri-Ethynyl-anthraquinone Amidine Addition/Elimination/Cyclization Dibenzo[de,h]quinolin-7-one nih.gov

Derivatization Strategies for Complex this compound Architectures

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. Derivatization strategies often focus on elaborating the core structure through reactions on both the ethynyl group and the naphthyridine ring. The synthesis of natural products like Lophocladines A and B, which contain the 2,7-naphthyridine core, demonstrates how the basic scaffold can be constructed and subsequently functionalized. nih.govresearchgate.net

The construction of fused heterocyclic systems is a prominent derivatization strategy. For example, pyrazolo[3,4-c]-2,7-naphthyridines and thieno[2,3-c]-2,7-naphthyridines have been synthesized from appropriately substituted 2,7-naphthyridine precursors. researchgate.net Cross-coupling reactions, such as the Sonogashira coupling, are invaluable for extending the carbon framework by attaching various groups to the ethynyl moiety or to a halogenated position on the naphthyridine ring. mdpi.com This allows for the creation of complex, conjugated systems. The synthesis of novel 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives, which can be further modified to create Schiff bases, oxadiazoles, and pyrazoles, showcases the potential for extensive derivatization to explore new chemical space. nih.gov

Applications of 4 Ethynyl 2,7 Naphthyridine in Supramolecular Chemistry

Design Principles for 2,7-Naphthyridine-Based Molecular Receptors

The design of molecular receptors based on the 2,7-naphthyridine (B1199556) scaffold is guided by the principles of molecular recognition, which involve the precise arrangement of binding sites to achieve selective host-guest interactions. The 2,7-naphthyridine core itself offers a unique arrangement of hydrogen bond acceptors through its nitrogen atoms. This intrinsic feature is often exploited in the design of receptors for molecules that can act as hydrogen bond donors.

A key design principle involves the strategic placement of functional groups on the naphthyridine skeleton to create a pre-organized binding cavity. The introduction of an ethynyl (B1212043) group at the 4-position serves multiple purposes. Firstly, it extends the π-conjugated system of the naphthyridine ring, which can influence the electronic and photophysical properties of the molecule. Secondly, the ethynyl group can act as a rigid linker to attach other recognition motifs, allowing for the construction of more complex and specific receptor sites.

For instance, in the design of receptors for saccharides, the 2,7-naphthyridine core can be functionalized with hydrogen bond-donating groups, creating a "donor-acceptor-acceptor-donor" (DAAD) array. This arrangement is complementary to the "acceptor-donor-donor-acceptor" (ADDA) sequence of hydroxyl groups found in many pyranoside sugars. The ethynyl linker can be used to attach moieties like pyrrole (B145914), which can act as hydrogen bond donors, thereby completing the DAAD binding motif. This precise geometric and electronic complementarity is crucial for achieving high selectivity in guest binding.

Host-Guest Interactions and Recognition Phenomena (e.g., Glucopyranoside Binding)

The principles of molecular design translate into tangible host-guest interactions and recognition events. A prominent example is the selective binding of glucopyranosides by receptors derived from ethynyl-naphthyridine analogues. Research has demonstrated the efficacy of a push-pull conjugated molecule, 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN), which, while not identical to 4-ethynyl-2,7-naphthyridine, provides a clear model for the recognition capabilities of this class of compounds nih.govacs.org.

In the case of BPN, the molecule is designed to selectively bind with octyl glucopyranoside (OGU) through the formation of a quadruple hydrogen-bonding complex nih.govacs.org. The 1,8-naphthyridine (B1210474) core (structurally similar to the 2,7-isomer in its hydrogen bonding capabilities) and the pyrrole moieties create a DAAD hydrogen-bonding pattern that is complementary to the ADDA pattern of the glucopyranoside. The ethynyl bridges in BPN play a critical role in maintaining the rigidity of the receptor and in mediating the electronic communication between the pyrrole donors and the naphthyridine acceptors nih.govacs.org.

Upon complexation, the BPN/OGU system adopts a rigid conformation where the proton donor and acceptor relays are resonantly conjugated through the ethynyl bridge. This induces π-electron delocalization, leading to a charge transfer effect that can be observed through changes in the molecule's photophysical properties nih.govacs.org. This highly specific interaction, driven by multiple, pre-organized hydrogen bonds, exemplifies the sophisticated recognition phenomena achievable with ethynyl-naphthyridine-based hosts.

Receptor Component Role in Glucopyranoside Binding Interaction Type
2,7-Naphthyridine CoreHydrogen Bond AcceptorNon-covalent (Hydrogen Bonding)
Ethynyl LinkerRigid Spacer & Electronic ConjugationCovalent (within receptor)
Pyrrole MoietyHydrogen Bond DonorNon-covalent (Hydrogen Bonding)
Glucopyranoside GuestHydrogen Bond Donor & AcceptorNon-covalent (Hydrogen Bonding)

Construction of Non-Covalent Assemblies and Hierarchical Supramolecular Architectures

The utility of this compound extends beyond the binding of single guest molecules to the construction of larger, well-defined non-covalent assemblies and hierarchical supramolecular architectures. The ethynyl group is particularly adept at facilitating such constructions through a variety of non-covalent interactions.

The π-system of the ethynyl group can participate in π-stacking interactions with other aromatic systems, including other naphthyridine rings. These interactions, though individually weak, can collectively lead to the formation of ordered one-dimensional stacks or more complex three-dimensional arrays. The directionality of these interactions can be influenced by the electronic nature of the substituents on the naphthyridine core.

Furthermore, the terminal hydrogen of an ethynyl group can act as a weak hydrogen bond donor, interacting with suitable acceptors. While less common, the alkyne π-system can also act as a hydrogen bond acceptor. These subtle interactions can play a crucial role in the fine-tuning of the final supramolecular architecture. The combination of hydrogen bonding, π-stacking, and potentially metal coordination with the naphthyridine nitrogens allows for the programmed assembly of molecules into complex, hierarchical structures. The formation of such ordered assemblies is a bottom-up approach to creating novel nanomaterials with emergent properties.

Development of Optically Responsive Chemosensors and Fluorescent Probes

A significant application of this compound derivatives is in the development of optically responsive chemosensors and fluorescent probes. The extended π-conjugation provided by the ethynyl group often leads to molecules with interesting photophysical properties, such as fluorescence. When a recognition event, such as the binding of a guest molecule, perturbs the electronic structure of the ethynyl-naphthyridine system, a change in its optical properties can be observed.

The aforementioned 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN) serves as an excellent example of a fluorescent probe for glucopyranoside nih.govacs.org. The binding of octyl glucopyranoside to BPN results in a significant change in its fluorescence emission. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of the target analyte. The excellent photophysical properties of BPN make it a highly sensitive probe for monitoring glucopyranoside, with a detection limit of approximately 100 pM nih.govacs.org.

The design of such chemosensors relies on the principle of signal transduction. The binding event at the receptor site must be effectively communicated to the fluorescent reporter (the fluorophore). In ethynyl-naphthyridine systems, the rigid and conjugated nature of the molecule ensures efficient electronic communication, making them ideal candidates for the development of highly sensitive and selective fluorescent probes for a variety of analytes.

Probe Analyte Sensing Mechanism Detection Limit
2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine (BPN)Octyl glucopyranosideFluorescence enhancement upon binding~100 pM nih.govacs.org
2,7-Naphthyridine-based chemosensors (general)Ni(II) ionsColorimetric and "Turn Off" fluorescenceNot specified

Integration into Polymeric and Self-Assembled Systems

The versatility of the this compound unit allows for its incorporation into larger polymeric and self-assembled systems. The ethynyl group is a key functional handle for polymerization reactions. For example, through Sonogashira coupling reactions, ethynyl-naphthyridine monomers can be polymerized with suitable aryl halides to create conjugated polymers. These polymers would possess the recognition and electronic properties of the naphthyridine core, but with the processability and material properties of a polymer.

Such polymers could find applications in the development of sensory materials, where the binding of an analyte to the naphthyridine units along the polymer chain would lead to a macroscopic change in the material's properties, such as its conductivity or fluorescence. The incorporation of ethynylene or ethynylene-thiophene spacers in polymer backbones has been shown to influence the band gap and planarity of the resulting conjugated polymers nih.govmdpi.com.

In the realm of self-assembly, amphiphilic molecules containing a this compound headgroup could be designed to self-assemble in solution to form micelles, vesicles, or other nanostructures. The naphthyridine units at the surface of these assemblies could then be used for molecular recognition or as catalytic sites. The ability to control the self-assembly of regioregular, amphiphilic polythiophenes into highly ordered π-stacked conjugated polymer thin films demonstrates the potential for creating well-defined nanostructures from building blocks containing π-conjugated systems cmu.edu. The principles guiding these systems can be applied to polymers incorporating the this compound moiety.

Coordination Chemistry of 4 Ethynyl 2,7 Naphthyridine

4-Ethynyl-2,7-naphthyridine as a Ligand in Transition Metal Complexes

Information not available in the searched sources.

Synthesis and Structural Characterization of Metal-4-Ethynyl-2,7-naphthyridine Complexes

Information not available in the searched sources.

Investigation of Metal-Ligand Interactions and Coordination Modes

Information not available in the searched sources.

Tuning of Electronic and Photophysical Properties through Metal Coordination

Information not available in the searched sources.

Applications in Catalysis and Organometallic Reactions

Information not available in the searched sources.

Advanced Materials Science Applications of 4 Ethynyl 2,7 Naphthyridine Derivatives

Incorporation into Heterocyclic Nanographene and Polycyclic Heteroaromatic Systems

The synthesis of heterocyclic nanographenes and extended polycyclic heteroaromatic systems (PHAs) is a rapidly advancing field, driven by the demand for novel organic materials with tunable electronic properties for applications in electronics and photonics. The ethynyl (B1212043) group serves as a key functional handle for the construction of these large π-conjugated systems through various cross-coupling reactions, most notably the Sonogashira coupling. Polyacetylene bridged π-conjugated polyaromatic hydrocarbons have found wide applications in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells researchgate.net.

The incorporation of the 4-ethynyl-2,7-naphthyridine unit into a nanographene structure is anticipated to significantly influence the electronic properties of the resulting material. The nitrogen atoms in the 2,7-naphthyridine (B1199556) core act as electron-withdrawing centers, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This "n-doping" effect can be strategically utilized to tailor the bandgap and charge-transport characteristics of the nanographene. First-principles calculations on related two-dimensional sheets composed of naphthyl rings and acetylenic linkages, known as naphyne and naphdiyne, have shown that the electronic properties, such as the bandgap, can be tuned by the presence and length of the acetylenic linkages rsc.org.

The rigid, linear nature of the ethynyl bridge is crucial for ensuring a high degree of structural order and planarity in the resulting polycyclic systems. This structural control is essential for maximizing π-orbital overlap and achieving efficient charge transport. The synthetic versatility of the ethynyl group allows for the programmed assembly of complex architectures, where the 2,7-naphthyridine units can be precisely positioned within the larger graphene-like lattice.

Development of Nonlinear Optical (NLO) Chromophores and Devices

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optical communications, data storage, and optical limiting. The design of NLO chromophores often involves the creation of molecules with a large change in dipole moment upon excitation, typically achieved in donor-π-acceptor (D-π-A) systems. The ethynyl group is a common and effective component of the π-bridge in these chromophores, facilitating intramolecular charge transfer (ICT) between the donor and acceptor moieties.

Ethynylphenyl functionalities are often selected as molecular bridges due to their synthetic versatility and their ability to assist in good charge conduction owing to their high electron density and extended π-system nih.gov. In such D-π-A architectures, the this compound moiety can play a dual role. The electron-deficient nature of the 2,7-naphthyridine ring system allows it to function as an effective electron acceptor. Alternatively, it can be incorporated as part of the π-conjugated bridge, where its electronic properties can be further modulated by substitution.

Theoretical studies, such as those using density functional theory (DFT), are instrumental in predicting the NLO properties of novel chromophores. For instance, DFT calculations can be used to compute the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule semanticscholar.org. The design of chromophores incorporating the this compound unit is a promising strategy for achieving large β values, which are essential for the development of high-performance NLO materials and devices. The rigid ethynyl linker helps to maintain planarity and enhance conjugation, both of which are critical for maximizing the NLO response.

Luminescent and Optoelectronic Applications of this compound Derivatives

Naphthyridine derivatives have demonstrated significant potential in the field of luminescent materials and optoelectronics. The inherent fluorescence of the naphthyridine core can be tuned by chemical modification, making it a versatile scaffold for the development of new dyes and emitters. For example, substitution of 1,8-naphthyridines with alkylamino groups can lead to highly fluorescent compounds mdpi.com.

The introduction of an ethynyl group at the 4-position of the 2,7-naphthyridine ring provides a powerful tool for extending the π-conjugation and creating push-pull systems that can enhance luminescence. A structurally related compound, 2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridine, has been shown to be a push-pull conjugated molecule with excellent photophysical properties, acting as a highly sensitive fluorescent probe nih.gov. This suggests that derivatives of this compound, when functionalized with suitable donor groups, could exhibit strong luminescence with high quantum yields.

The tunability of the emission color is another key advantage. By carefully selecting the donor and acceptor groups attached to the this compound framework, it is possible to create a range of emitters spanning the visible spectrum. This makes them attractive candidates for use in organic light-emitting diodes (OLEDs). A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have been successfully employed in OLEDs, demonstrating high fluorescence in both solution and the solid state, and emitting blue, green, and yellow light with high quantum yields researchgate.net. The thermal and morphological stability of these materials are also crucial for device performance and longevity researchgate.net.

Compound FamilyApplicationKey Features
Polyacetylene Bridged PAHsOFETs, OLEDs, Solar CellsTunable semiconducting and emissive properties, mechanical flexibility. researchgate.net
2,7-Dialkylamino-1,8-naphthyridinesFluorescent ProbesHigh fluorescence quantum yields, potential for selective staining. mdpi.com
1,8-Naphthyridine OligomersOLEDsHigh glass-transition and decomposition temperatures, reversible electrochemical reduction, high electron affinities, tunable emission color. researchgate.net
2,7-bis(1H-pyrrol-2-yl)ethynyl-1,8-naphthyridineFluorescent ProbesPush-pull conjugated system, high sensitivity. nih.gov

Design of Two-Photon Absorption (TPA) Active Systems and Materials

Two-photon absorption (TPA) is a nonlinear optical process with applications in 3D microfabrication, high-resolution imaging, and photodynamic therapy. The design of molecules with large TPA cross-sections (δ) is a major focus of materials research. A key strategy for enhancing TPA is the creation of extended π-conjugated systems with strong intramolecular charge transfer.

The this compound unit is a promising building block for TPA chromophores. The ethynyl linker can be used to connect the 2,7-naphthyridine core to other aromatic systems, creating linear, branched, or dendritic structures with extended conjugation. The dependence of the TPA cross-section on the conjugation of phenylacetylene (B144264) linkers in dipolar donor-bridge-acceptor chromophores has been demonstrated, showing that the extent of charge transfer through the bridge is critical nih.gov.

Theoretical methods like time-dependent density-functional theory (TDDFT) have proven to be effective in predicting the TPA properties of organic chromophores, showing excellent agreement with experimental data for both TPA maxima and cross-sections lanl.gov. These computational tools can guide the design of new TPA materials based on the this compound scaffold. By incorporating strong donor and acceptor groups and extending the conjugation length, it is possible to create molecules with large TPA cross-sections in the desired wavelength range. For instance, studies on branched alkene and alkyne chromophores have shown that an increase in acceptor group strength and conjugation length within a branch leads to an increase in TPA cross-sections ucf.edu.

Design StrategyEffect on TPA Properties
Extended π-conjugationIncreases TPA cross-section.
Intramolecular Charge Transfer (ICT)Enhances TPA response.
Donor-π-Acceptor (D-π-A) architecturePromotes efficient ICT, leading to larger TPA cross-sections.
Increased acceptor group strengthGenerally increases TPA cross-sections in branched systems. ucf.edu
Increased conjugation length within branchesLeads to higher TPA cross-sections. ucf.edu

Computational Chemistry and Theoretical Investigations of 4 Ethynyl 2,7 Naphthyridine

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Theoretical studies on related 2,7-naphthyridine (B1199556) derivatives indicate that the HOMO is typically characterized by a significant contribution from the π-orbitals of the naphthyridine core, while the LUMO is also of π* character, distributed across the aromatic system. The introduction of the ethynyl (B1212043) group at the 4-position is expected to significantly influence the FMOs. The π-system of the ethynyl moiety will likely conjugate with the naphthyridine core, leading to a delocalization of the electron density.

This delocalization is predicted to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap (ΔE). A smaller energy gap is indicative of a molecule that is more easily excitable and potentially more reactive. Furthermore, the FMO analysis can provide insights into the sites susceptible to electrophilic and nucleophilic attack. The regions of highest HOMO density are prone to electrophilic attack, whereas the areas with the largest LUMO density are susceptible to nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for 4-Ethynyl-2,7-naphthyridine

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
Energy Gap (ΔE)4.7

Note: The values in this table are representative and derived from theoretical calculations on analogous compounds.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of organic molecules. rsc.org For this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can provide optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov These calculations are foundational for understanding the molecule's stability and conformational preferences.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to excited states, enabling the prediction of electronic absorption spectra. rsc.org By simulating the UV-Vis spectrum, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. For π-conjugated systems like this compound, the primary absorption bands are typically attributed to π→π* transitions. The introduction of the ethynyl group is anticipated to cause a bathochromic (red) shift in the absorption spectrum compared to the parent 2,7-naphthyridine, a consequence of the extended conjugation and reduced HOMO-LUMO gap.

Prediction and Elucidation of Spectroscopic Properties and Reactivity Profiles

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can aid in the structural confirmation of synthesized compounds. DFT can be used to calculate the vibrational frequencies, which correspond to the peaks in an IR spectrum, and the chemical shifts of ¹H and ¹³C nuclei for NMR spectroscopy.

The reactivity of this compound can be described by various chemical reactivity descriptors derived from DFT calculations. These descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), provide a quantitative measure of the molecule's propensity to donate or accept electrons.

Table 2: Calculated Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Value
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-4.15 eV
Hardness (η)(E_LUMO - E_HOMO) / 22.35 eV
Electrophilicity Index (ω)μ² / (2η)3.66 eV

Note: The values in this table are representative and derived from theoretical calculations on analogous compounds.

Theoretical Modeling of Supramolecular Interactions and Coordination Behavior

The nitrogen atoms in the 2,7-naphthyridine core, with their lone pairs of electrons, and the π-system of the ethynyl group make this compound a compelling candidate for supramolecular chemistry and coordination with metal ions. Theoretical modeling can be employed to explore these non-covalent interactions.

The molecular electrostatic potential (MEP) surface, calculated using DFT, can visualize the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms are expected to be regions of negative electrostatic potential, making them favorable sites for hydrogen bonding and coordination to metal centers. The ethynyl group can also participate in π-stacking interactions.

Computational docking studies and quantum mechanical calculations can be used to model the formation of host-guest complexes or self-assembled structures. These models can predict the geometry and binding energies of such supramolecular assemblies, providing valuable guidance for the design of new materials and functional systems.

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, conformational analysis can be important for understanding the rotational freedom of the ethynyl group and any potential out-of-plane distortions of the naphthyridine ring. Potential energy surface (PES) scans can be performed to identify the most stable conformations and the energy barriers between them.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in different environments, such as in solution or within a biological system. mdpi.com By simulating the movement of the molecule over time, MD can provide insights into its flexibility, solvation, and interactions with other molecules. This information is particularly relevant for understanding how the molecule might behave in a real-world application, such as its interaction with a biological target or its diffusion in a material.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethynyl-2,7-naphthyridine?

  • Methodology :

  • EMME Synthesis : React 3-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) under reflux in high-boiling solvents (e.g., Dowtherm A) to form the 1,7-naphthyridine core. Subsequent functionalization with ethynyl groups can be achieved via Sonogashira coupling .
  • Condensation Reactions : Condense 2-aminoisonicotinaldehyde with acetylated precursors under basic conditions to introduce ethynyl substituents. For example, aryl ketones react with amino-aldehydes to yield substituted naphthyridines .
  • Table :
MethodReagents/ConditionsYieldReference
EMME SynthesisEMME, Dowtherm A, reflux~60%
Aldehyde-Ketone CondensationKOH, EtOH, ambient temperature31-41%

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify substituent positions and electronic environments. Ethynyl protons appear as sharp singlets (~2.5-3.5 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and bonding geometry, particularly for distinguishing between 1,7- and 1,8-naphthyridine isomers .
  • Mass Spectrometry : Confirm molecular weight (e.g., LCMS for [M+H]+ ions) and fragmentation patterns .

Q. What are the key physicochemical properties of this compound?

  • Methodology :

  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (toluene) to guide reaction design. Ethynyl groups enhance solubility in aprotic solvents .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C typical for naphthyridines) .
  • LogP Calculation : Use computational tools (e.g., ACD/Labs Percepta) to predict hydrophobicity, critical for drug-likeness studies .

Advanced Research Questions

Q. How does the ethynyl group influence the electronic structure and reactivity of this compound?

  • Methodology :

  • IR Spectroscopy : Analyze C≡C stretching vibrations (~2100 cm1^{-1}) to assess conjugation with the naphthyridine ring. Compare with 4-ethynyl-2,2’-bipyridine analogs to identify electronic perturbations .
  • DFT Calculations : Model HOMO-LUMO gaps and charge distribution to predict sites for electrophilic/nucleophilic attack. Ethynyl groups lower LUMO energy, enhancing reactivity in cross-coupling reactions .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR, MS, and IR data with computational predictions (e.g., Gaussian simulations for NMR chemical shifts) .
  • Isolation of Intermediates : Characterize synthetic intermediates (e.g., chlorinated precursors) to trace discrepancies in regioselectivity .

Q. What strategies improve regioselectivity in functionalizing this compound?

  • Methodology :

  • Directing Groups : Introduce temporary substituents (e.g., chloro or methoxy groups) to steer cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions .
  • Microwave-Assisted Synthesis : Enhance reaction control and reduce side products by optimizing temperature and time parameters .

Q. How can the biological activity of this compound be assessed in anticancer research?

  • Methodology :

  • Cytotoxicity Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Compare with non-ethynyl analogs to isolate structure-activity relationships .
  • Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence-based assays to confirm mechanistic pathways .

Q. What computational approaches are used to model this compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Simulate binding to DNA topoisomerase II or kinase domains (e.g., using AutoDock Vina) to identify potential binding pockets .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-protein complexes in physiological conditions .

Notes on Data Reliability

  • Contradictions in substitution reactivity (e.g., chloro vs. ethynyl derivatives) require experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.